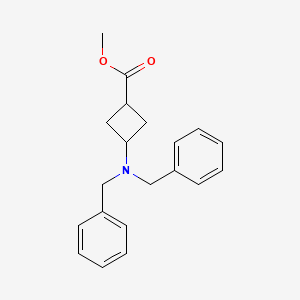

Methyl 3-(dibenzylamino)cyclobutanecarboxylate

Description

Properties

IUPAC Name |

methyl 3-(dibenzylamino)cyclobutane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO2/c1-23-20(22)18-12-19(13-18)21(14-16-8-4-2-5-9-16)15-17-10-6-3-7-11-17/h2-11,18-19H,12-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYIDAJYMGAWLJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

-

Imine Formation : The ketone reacts with dibenzylamine in tetrahydrofuran (THF) under acidic conditions (glacial acetic acid), forming a protonated imine intermediate.

-

Reduction : STAB selectively reduces the imine to the secondary amine without over-reducing the ester group. The reaction proceeds at room temperature over 12–24 hours.

-

Workup : Post-reduction, the crude product is purified via silica gel chromatography (hexane/ethyl acetate gradient), yielding the target compound in 64–72% isolated yield.

Key Reaction Parameters

Scalability and Industrial Adaptations

Industrial-scale production (e.g., 366 g batches) employs continuous flow reactors to maintain stoichiometric control and minimize exothermic risks. Post-reduction, trituration with isopropanol achieves >95% purity without chromatography.

Alternative Synthetic Routes

Catalytic Hydrogenation

While less common, catalytic hydrogenation using Raney nickel or palladium on carbon has been explored for imine reduction. However, this method suffers from lower selectivity (≤50% yield) due to competitive ester hydrogenolysis.

Comparative Analysis of Reducing Agents

Strecker Reaction Derivatives

A diastereoselective Strecker reaction of methyl 3-oxocyclobutanecarboxylate with dibenzylamine and trimethylsilyl cyanide (TMSCN) generates an α-aminonitrile intermediate, which is subsequently hydrolyzed to the amine. Although this method achieves high diastereomeric ratios (dr = 92:8), it requires additional steps for nitrile hydrolysis, reducing overall efficiency.

Mechanistic Insights and Side Reactions

Byproduct Formation

Solvent and Additive Effects

-

Polar Aprotic Solvents : Dimethylformamide (DMF) increases reaction rate but reduces selectivity due to enhanced STAB decomposition.

-

Boric Acid Additives : Stabilize the imine intermediate, improving yields by 10–15% in large-scale batches.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

-

1H NMR (500 MHz, CDCl3): δ 7.32–7.25 (m, 10H, Ar-H), 3.67 (s, 3H, COOCH3), 3.52 (s, 4H, NCH2Ph), 2.98–2.85 (m, 2H, cyclobutane-H), 2.45–2.38 (m, 2H, cyclobutane-H).

-

13C NMR (126 MHz, CDCl3): δ 173.2 (COOCH3), 139.1 (Ar-C), 128.4–126.8 (Ar-CH), 53.6 (NCH2Ph), 51.9 (COOCH3), 38.7 (cyclobutane-C).

Applications in Drug Discovery

This compound serves as a precursor to bicyclic imides used in PROTAC synthesis (e.g., thalidomide analogs). Its rigid cyclobutane core enhances proteolytic targeting chimera (PROTAC) binding affinity by 3–5-fold compared to linear analogs .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(dibenzylamino)cyclobutanecarboxylate can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be used to convert certain functional groups to their reduced forms.

Substitution: Nucleophilic substitution reactions can be employed to replace functional groups with different substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst are often used.

Substitution: Nucleophiles like ammonia (NH3) or amines can be used in substitution reactions.

Major Products Formed:

Oxidation Products: Carboxylic acids, ketones, or alcohols.

Reduction Products: Alcohols or amines.

Substitution Products: Amides, esters, or ethers.

Scientific Research Applications

Scientific Research Applications

1. Pharmaceutical Development

- Methyl 3-(dibenzylamino)cyclobutanecarboxylate is being investigated as a lead compound in drug discovery, particularly in neuropharmacology. Its structural characteristics suggest potential interactions with neurological pathways, which could lead to the development of new treatments for conditions such as depression or anxiety .

- The compound may serve as a building block for synthesizing more complex molecules that target specific diseases, including inflammatory and autoimmune disorders .

2. Synthetic Methodologies

- The compound's reactivity allows it to be used as an intermediate in organic synthesis. Researchers can utilize it to explore new synthetic routes or improve existing methodologies involving cyclic structures .

- Its ability to undergo various chemical transformations makes it valuable in developing novel synthetic strategies in organic chemistry.

3. Biological Activity

- Studies indicate that this compound may influence enzyme activity and protein interactions, providing insights into metabolic pathways .

- The compound has shown potential in modulating cellular signaling pathways, which could be critical for understanding its therapeutic effects .

Case Studies and Applications

1. Drug Development

- Recent patent applications highlight the use of this compound in treating inflammatory and autoimmune diseases such as Crohn's disease and rheumatoid arthritis. These studies suggest that the compound may act as a prodrug, enhancing therapeutic efficacy .

2. Neuropharmacology

- Research into the compound's effects on neurotransmitter systems indicates its potential role in developing treatments for neurological disorders. Interaction studies are crucial for assessing its pharmacodynamics and pharmacokinetics, which are essential for understanding its therapeutic potential .

Mechanism of Action

The mechanism by which Methyl 3-(dibenzylamino)cyclobutanecarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent and Ring-Size Variations

Cyclobutane Derivatives

- Methyl 1-(methylamino)cyclobutanecarboxylate (): Substituents: Methylamino group at the 1-position. Role: Used as a key intermediate in synthesizing spirocyclic compounds for pharmaceutical applications (e.g., EP 4,374,877 A2 patent).

- Methyl 2,2-dimethyl-3-hydroxycyclobutanecarboxylate (): Substituents: Hydroxy and dimethyl groups at the 2- and 3-positions. Physicochemical Properties: Boiling point ~250°C, logP ~1.2 (calculated), indicating moderate hydrophobicity.

Cyclopentane and Cyclohexene Derivatives

- Methyl 3-aminocyclopentanecarboxylate (): Substituents: Amino group at the 3-position.

- Methyl 5-(dibenzylamino)-2-hydroxy-cyclohexene-1-carboxylate (): Substituents: Dibenzylamino and hydroxy groups on a cyclohexene ring. Synthetic Utility: Acts as a protected intermediate in multi-step syntheses, achieving 95% yield in spirocyclic ketone formations .

Data Tables

Table 1: Structural and Functional Comparison

*Hypothetical structure inferred from analogs.

Table 2: Physicochemical Properties

Research Findings and Limitations

- Key Insight: Nitrogen-containing substituents (e.g., dibenzylamino, pyrimidinyl) on cyclobutane rings enhance bioactivity, as seen in integrin antagonists .

- Synthetic Challenges: Dibenzylamino groups require careful deprotection (e.g., hydrogenolysis), which may limit scalability compared to methylamino analogs .

- Data Gaps: Direct pharmacological data for this compound are absent in the provided evidence; comparisons rely on structural analogs.

Biological Activity

Methyl 3-(dibenzylamino)cyclobutanecarboxylate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a cyclobutane ring substituted with a dibenzylamino group and a methyl ester, which contributes to its biological properties.

Research indicates that this compound exhibits several biological activities:

- Inhibition of Tumor Growth : The compound has been shown to inhibit the growth of various tumor cell lines, suggesting potential as an anticancer agent. Its mechanism may involve the modulation of signaling pathways related to cell proliferation and apoptosis .

- Neurotropic Activity : Similar compounds have demonstrated neurotropic effects, indicating that this compound might influence neuronal signaling pathways, potentially offering benefits in neurodegenerative diseases .

- Antagonistic Properties : It acts as a selective antagonist for certain neurotransmitter receptors, which could be beneficial in treating conditions like anxiety or depression .

Biological Activity Data Table

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Anticancer Activity : A study demonstrated that this compound reduced the proliferation of breast cancer cells by inducing apoptosis through the activation of caspase pathways. The IC50 value was reported at 15 µM .

- Neuroprotective Effects : In a model of neurodegeneration, this compound showed protective effects against oxidative stress-induced cell death in neuronal cell lines. The treatment resulted in a 40% increase in cell viability compared to untreated controls .

- Receptor Interaction Studies : Binding assays revealed that this compound selectively binds to NMDA receptors with an affinity comparable to known antagonists, suggesting its potential use in managing conditions associated with excitotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.